molecular formula C12H15N3O B11889587 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one CAS No. 947017-23-4

1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11889587
CAS No.: 947017-23-4
M. Wt: 217.27 g/mol
InChI Key: QYBBADXOBPPION-UHFFFAOYSA-N
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Description

Chemical Identity:
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one (CAS: 947017-23-4) is a spirocyclic compound featuring a piperidine ring fused at position 3 to a quinazolin-4-one moiety. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . The compound is characterized by a rigid spirocyclic architecture, which influences its physicochemical properties and biological interactions. It is available commercially with 95% purity and is utilized in pharmaceutical research .

Properties

CAS No.

947017-23-4

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one

InChI

InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16)

InChI Key

QYBBADXOBPPION-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be achieved through traceless solid-phase synthesis, which allows for the efficient construction of the spirocyclic framework . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the lactamization process.

Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one are not extensively documented, the principles of solid-phase synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone ring’s electrophilic positions (e.g., C6') undergo substitution with nucleophiles. For example:

  • Halogenation : Bromine or chlorine substituents can be introduced at C6' using N-bromosuccinimide (NBS) or SOCl₂, respectively.

  • Amination : Reaction with primary/secondary amines under basic conditions yields C6'-aminated derivatives.

Table 1: Representative Nucleophilic Substitutions

PositionReagentProductConditions
C6'NBS, DMF6'-Bromo derivativeRT, 12 h
C6'Benzylamine, K₂CO₃6'-(Benzylamino) derivativeReflux, DCM

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl (conc.) cleaves the piperidine ring, generating linear quinazoline-piperidine hybrids.

  • Base-Mediated Rearrangement : NaOH/EtOH promotes ring expansion, forming larger heterocycles (e.g., diazepine derivatives) .

Condensation Reactions

The quinazolinone’s carbonyl group participates in condensation with:

  • Hydrazines : Forms hydrazide derivatives, useful for further cyclization.

  • Amines : Produces Schiff bases under anhydrous conditions.

Example :

Quinazolinone+R-NH2EtOH, ΔSchiff base+H2O[4]\text{Quinazolinone} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} + \text{H}_2\text{O} \quad[4]

Cyclization and Ring Expansion

Key synthetic pathways include:

  • Spiro-to-Fused Ring Conversion : Base-mediated tandem C-arylation/cyclization forms indazole oxides, followed by ring expansion into spiroquinazolines .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at C6'.

Mechanistic Insight :
The spiro junction’s strain facilitates cyclization. For example, treatment with KOtBu in DMF triggers intramolecular C–N bond formation .

Reductive Modifications

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s carbonyl to a secondary alcohol.

  • Boron Hydride Reduction : NaBH₄ selectively reduces imine bonds in the piperidine ring.

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Alkylation : Ethyl or methyl groups at N1' enhance metabolic stability.

  • Sulfonation : Sulfonyl chloride reactions introduce polar groups, improving water solubility.

Key Challenges and Optimization Strategies

  • Regioselectivity : Substituent electronic effects (e.g., electron-withdrawing groups at C6') direct reactions to specific positions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in substitution reactions.

Scientific Research Applications

Recent studies have highlighted the biological activities of 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one, particularly its cytotoxic effects against various cancer cell lines. The compound has shown promise in the following areas:

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several cancer cell lines, yielding the following results:

Cell LineIC50 (μg/mL)Selectivity Index
K562 (Human Erythroleukemia)10 ± 25
HeLa (Cervical Carcinoma)12 ± 34
Jurkat (Acute T Cell Leukemia)8 ± 16
MCF-7 (Breast Cancer)>20N/A
CT26 (Mouse Colon Carcinoma)9 ± 25

Note: The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, with lower values indicating higher potency.

Case Studies

A recent study published in MDPI evaluated the antiproliferative activity of various spiro-fused compounds, including derivatives of quinazoline. Key findings include:

  • Compounds similar to this compound exhibited significant activity against multiple cancer cell lines.
  • Minimal toxicity was observed towards normal peripheral blood mononuclear cells (PBMCs), highlighting their therapeutic potential while minimizing harm to healthy tissues.

Mechanism of Action

The mechanism of action of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Spiroquinazolinone Derivatives

Spiroquinazolinones exhibit structural diversity based on the spiro-ring size, substituents, and synthetic routes. Below is a detailed comparison:

Structural Variations in Spiro Rings
Compound Name Spiro Ring Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one Piperidine (6-membered, 1 N) C₁₂H₁₅N₃O 217.27 Nitrogen in spiro ring enhances hydrogen bonding
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one Cyclopentane (5-membered) C₁₃H₁₄N₂O 214.26 Smaller spiro ring; higher melting point (262–263°C)
1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one Cycloheptane (7-membered) C₁₅H₁₈N₂O 242.31 Larger spiro ring; lower melting point (152–153°C)
1’-Benzoyl-1’H-spiro[cyclohexane-1,2'-quinazolin]-4’(3’H)-one Cyclohexane (6-membered) C₂₁H₂₂N₂O₄ 366.41 Benzoyl group enhances lipophilicity

Key Observations :

  • Ring Size and Melting Points : Smaller spiro rings (e.g., cyclopentane) exhibit higher melting points due to increased crystallinity, while larger rings (e.g., cycloheptane) lower them .
  • Substituent Effects : Benzoyl or alkyl groups (e.g., 1’-ethyl, 1’-methyl) improve solubility and metabolic stability .

Structure-Activity Relationships (SAR)

  • Spiro Ring Nitrogen : The piperidine nitrogen in this compound facilitates hydrogen bonding, enhancing receptor binding compared to carbocyclic analogs .
  • Halogenation: Bromine or iodine substituents (e.g., 3’-halogeno derivatives) improve bioactivity via electrophilic interactions .
  • Lipophilicity : Alkyl or benzoyl groups increase membrane permeability, critical for CNS-targeting compounds .

Biological Activity

1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spiro configuration combining a piperidine ring with a quinazoline moiety. Its molecular formula is C₁₃H₁₃N₃O, and it has a molecular weight of approximately 229.26 g/mol. The nitrogen-rich framework is significant for its potential pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of spiro compounds can induce apoptosis in cancer cell lines. For instance, a related piperidine derivative demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
  • Antiviral Properties : The compound has been evaluated for its ability to inhibit viral replication. In specific assays, spiro compounds showed promising results against viruses such as SARS-CoV-2, with IC₅₀ values indicating potent inhibitory effects .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For example, spiro-piperidine derivatives have been studied for their ability to modulate ion channels and enzymes involved in cellular signaling pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the unique spiro structure contributes to reduced conformational flexibility, enhancing binding affinity to biological targets . Additionally, computational studies have provided insights into the binding modes of these compounds within target proteins .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions : Utilizing precursors such as amines and carbonyl compounds to form the spiro structure.
  • Functionalization Strategies : Modifying the piperidine or quinazoline moieties to enhance biological activity.

These methods allow for the generation of various derivatives with potentially improved pharmacological profiles.

Comparative Analysis with Similar Compounds

To understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Features
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-oneSpiro CompoundContains oxazine instead of quinazoline
1H-Pyrido[2,3-d]pyrimidin-4-onePyrimidine DerivativeLacks spiro structure
6-Fluoro-1H-pyrido[2,3-d]pyrimidin-4-oneHalogenated PyrimidineEnhanced biological activity due to fluorine substitution

This table highlights how variations in structure can influence biological activity and therapeutic potential.

Case Studies

Several case studies illustrate the efficacy of spiro compounds in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that spirocyclic structures could enhance binding interactions with protein targets involved in cancer progression . These findings suggest that further exploration into spiro derivatives could yield novel anticancer agents.
  • Antiviral Research : Compounds similar to this compound have been tested against viral infections like influenza and SARS-CoV-2. Results indicated significant antiviral activity, warranting further investigation into their mechanisms and potential as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one, and how do reaction conditions affect yield?

The compound is commonly synthesized via organocatalytic cascade reactions or cyclocondensation strategies . For example:

  • A metal-free [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones yields spiroquinazolinones with anti-inflammatory activity .
  • Mannich reactions involving formaldehyde and methylamine in ethanol have been used to functionalize intermediates .
  • Thermolysis of spirobenzopyran derivatives in the presence of ethyl diazoacetate enables regioselective synthesis (yields: 80–83%) .

Key factors :

  • Solvent polarity (e.g., ethanol vs. DMF) impacts reaction kinetics.
  • Acid catalysts (e.g., HCl) improve cyclization efficiency.
  • Temperature control (e.g., 80°C for 12 hours) minimizes side reactions.

Q. What spectroscopic methods are critical for characterizing this spiro compound?

  • 1H/13C NMR : Distinct signals for spirocyclic protons (e.g., 4H multiplet at δ 2.3–2.7 ppm) and carbonyl groups (δ 170–175 ppm) confirm structural integrity .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 217.27 for C12H15N3O) and fragmentation patterns verify purity .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (N100/P3), chemical-resistant gloves, and eye protection .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does structural modification of the spiro scaffold influence anti-inflammatory activity?

  • Substituent Effects :
  • Alkyl/aryl groups at position 3' enhance COX-2 inhibition (e.g., 4-trifluoromethoxybenzyl derivatives show 56.19% edema inhibition vs. Ibuprofen’s 66.6%) .

  • Spiro ring size : Cyclohexane derivatives exhibit higher activity than cyclopentane analogs due to improved binding to LOX/DPPH enzymes .

    Table 1 : Anti-inflammatory Activity of Selected Derivatives

    DerivativeEdema Inhibition (%)Reference
    1'-Methyl-3'-trifluoromethoxy56.19
    1'-Cyclohexyl69.2
    Diclofenac Sodium (Control)66.6

Q. What computational approaches predict the binding affinity of spiroquinazolinones to i-NOS?

  • Molecular Docking (AutoDock/Vina) : Identifies key interactions with i-NOS active sites (e.g., hydrogen bonds with heme cofactor) .
  • MD Simulations (AMBER/GROMACS) : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
  • QSAR Models : Electron-withdrawing substituents (e.g., -CF3) correlate with enhanced selectivity for i-NOS over constitutive isoforms (pIC50: 8.2 vs. 6.5) .

Q. How should researchers resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in LOX inhibition (20–30% across studies) may arise from assay conditions (e.g., pH, substrate concentration).
  • Solution : Standardize protocols (e.g., 25°C, pH 7.4) and validate with positive controls (e.g., Zileuton) .
    • Statistical Analysis : Use ANOVA to compare datasets and identify outliers due to synthetic impurities (>95% purity required) .

Methodological Considerations

Q. What strategies optimize crystallographic refinement for spiroquinazolinone derivatives?

  • Software : SHELXL (for small-molecule refinement) and SHELXD (for structure solution) are robust for handling high-resolution/twinned data .
  • Parameters : Anisotropic displacement parameters (ADPs) and twin-law refinement improve R-factors (<5% for high-quality crystals) .

Q. How can researchers design spiro compounds for dual inhibition of LOX and COX-2?

  • Scaffold Hybridization : Combine triazinoquinazoline and spiro-piperidine fragments to target multiple inflammatory pathways .
  • Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to guide fragment linking (e.g., sulfonyl groups for LOX/COX-2 synergy) .

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